Oxifentorex

Beschreibung

Historical Trajectory and Contextualization of Oxifentorex within Chemical Sciences

The history of chemistry is a rich narrative of discovery, spanning from ancient practices to modern molecular sciences. wikipedia.org The development of new chemical entities is often driven by the pursuit of novel materials with distinct properties, a trend that gained momentum with the rise of industrialization. numberanalytics.com The creation of new molecules, such as those in the field of organofluorine chemistry, was spurred by both scientific curiosity and industrial needs. numberanalytics.com

Within this broader history, the formal naming and classification of pharmaceutical substances became crucial. The World Health Organization's (WHO) International Nonproprietary Name (INN) system was established to create a standardized nomenclature for drugs. who.intwho.int This system utilizes common stems to group substances with similar pharmacological activities. who.intwho.int

This compound was assigned the "-orex" stem, which designates anorectic agents, or appetite suppressants. who.intantibodysociety.org It is listed alongside other "-orex" compounds such as mefenorex, morforex, and pentorex. who.intantibodysociety.org The INN system requires detailed information on the chemistry and pharmacological action of a substance before a name is proposed and, if no objections are raised, officially recommended. who.int The name "this compound" itself first appeared in the 20th report of the WHO Expert Committee on Nonproprietary Names for Pharmaceutical Substances. who.intwho.int

The historical context of this compound is rooted in the mid-20th century's expansion of synthetic organic chemistry and the systematic search for new pharmacologically active agents. iocd.org This era saw the development of numerous derivatives of known psychoactive compounds in the quest for improved therapeutic profiles.

The Significance of this compound within Modern Chemical Biology and Medicinal Chemistry Paradigms

Medicinal chemistry is focused on the design and synthesis of biologically active molecules to understand and influence physiological and pathological processes, with the ultimate goal of discovering and optimizing new drugs. efmc.info Chemical biology, a closely related field, employs chemical tools to probe and understand biological systems at a molecular level. efmc.infoucsf.edu

This compound, as a derivative of phentermine, holds significance in these fields as a case study in structure-activity relationships. Phentermine and its analogues are subjects of interest in medicinal chemistry due to their interaction with biological targets. The study of such compounds contributes to the broader understanding of how small molecular changes can affect pharmacological properties. ucsf.edu

The significance of compounds like this compound in modern research paradigms can be understood through several key activities in medicinal chemistry and chemical biology:

Hit-to-Lead and Lead Optimization: The process of modifying a known active compound (a "hit" or "lead") to improve its properties is a cornerstone of drug discovery. efmc.info The structural relationship between this compound and other phentermine derivatives provides a framework for understanding how chemical modifications impact biological activity.

Probing Biological Systems: Chemical probes are essential tools in chemical biology for studying cellular processes. efmc.info While not primarily developed as a probe, the study of this compound's interactions can provide insights into the biological pathways it modulates.

Structure-Activity Relationship (SAR) Studies: A primary goal of medicinal chemistry is to understand how the chemical structure of a molecule relates to its biological activity. The comparison of this compound to its parent compounds and other analogues contributes to the body of SAR knowledge for this class of molecules.

The table below summarizes key properties of this compound.

| Property | Value |

| Chemical Formula | C10H15NO |

| Molecular Weight | 165.23 g/mol |

| CAS Number | 4075-88-1 |

Evolution of Research Methodologies Applied to this compound-Type Compounds

The study of chemical compounds like this compound relies on a variety of research methodologies to identify, quantify, and characterize them. ijoear.com Research methodologies can be broadly categorized as qualitative, quantitative, or mixed-methods. oxbridgeessays.com In the context of chemical analysis, quantitative methods are paramount. oxbridgeessays.com

Early research on phentermine and related compounds often utilized techniques like gas chromatography (GC). However, GC-based methods can be time-consuming as they often require extraction and derivatization steps before analysis. google.comlcms.cz

The evolution of analytical techniques has led to the widespread adoption of more advanced and efficient methods. rsc.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a prominent technique in forensic toxicology and the analysis of biological samples due to its high sensitivity and accuracy. lcms.cznih.gov

Key developments in research methodologies applicable to this compound-type compounds include:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method allows for the simultaneous determination of multiple analytes in a single run. researchgate.net It offers high sensitivity and specificity, making it suitable for detecting compounds and their metabolites in complex matrices like urine. nih.govresearchgate.net Modern LC-MS/MS methods can achieve rapid separation and detection, often within minutes. google.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Used in conjunction with chromatography, HRMS is crucial for identifying and quantifying compounds at low concentrations, which is particularly important for detecting new or unknown substances. rsc.org

"Dilute and Shoot" Methods: This approach simplifies sample preparation by merely diluting the sample (e.g., urine) before injecting it into the LC-MS/MS system. nih.govresearchgate.net This significantly reduces analysis time compared to older methods requiring extensive extraction procedures. google.com

The table below outlines the evolution of analytical methods for phentermine-related compounds.

| Method | Description | Advantages |

| Gas Chromatography (GC) | Separates volatile compounds based on their physical and chemical properties. Often coupled with a mass spectrometer (GC/MS). | Well-established technique. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds in a liquid phase and uses two stages of mass analysis for high selectivity and sensitivity. | High accuracy, sensitivity, and speed. lcms.cznih.gov Allows for simultaneous analysis of multiple compounds. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Excellent for identifying unknown compounds. rsc.org |

These advanced methodologies are essential for the continued study of this compound and related compounds in various scientific disciplines.

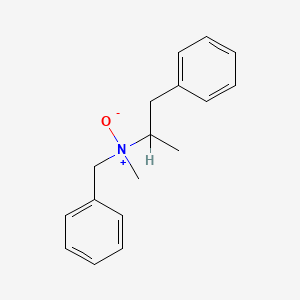

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

4075-88-1 |

|---|---|

Molekularformel |

C17H21NO |

Molekulargewicht |

255.35 g/mol |

IUPAC-Name |

N-benzyl-N-methyl-1-phenylpropan-2-amine oxide |

InChI |

InChI=1S/C17H21NO/c1-15(13-16-9-5-3-6-10-16)18(2,19)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3 |

InChI-Schlüssel |

LXPCOISGJFXEJE-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC2=CC=CC=C2)[O-] |

Kanonische SMILES |

CC(CC1=CC=CC=C1)[N+](C)(CC2=CC=CC=C2)[O-] |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemodiversity of Oxifentorex Analogues

Established Reaction Pathways for Oxifentorex Core Synthesis

The synthesis of the core structure of this compound and its analogues often relies on well-established organic chemistry reactions. savemyexams.com These pathways typically involve the construction of the fundamental carbon framework and the introduction of key functional groups. While specific, detailed synthetic routes for this compound itself are not extensively documented in publicly available literature, general principles of organic synthesis suggest that its formation would likely involve the creation of carbon-carbon and carbon-nitrogen bonds. savemyexams.commsu.edu The synthesis of related structures, such as other phentermine derivatives, often utilizes multi-step sequences that may involve reactions like nucleophilic substitution, reduction of nitro groups or nitriles, and the formation of amide or imine intermediates. savemyexams.combeilstein-journals.org The design of a reaction pathway for a target molecule like this compound begins with identifying the key functional groups and planning a sequence of reactions to assemble the molecule from simpler starting materials. savemyexams.com

Development of Novel Synthetic Routes for this compound and its Derivatives

The pursuit of more efficient and sustainable chemical manufacturing has driven the development of novel synthetic routes for a wide range of chemical compounds, a principle that extends to the synthesis of this compound and its derivatives. researchgate.netnih.govlsu.eduiiserpune.ac.in These modern approaches aim to improve upon traditional methods by increasing yield, reducing waste, and utilizing milder reaction conditions.

Catalysis is a cornerstone of modern organic synthesis, offering pathways to new molecules with high efficiency and selectivity. frontiersin.orgunivie.ac.at Catalytic strategies can be broadly categorized and could be hypothetically applied to this compound synthesis:

Transition Metal Catalysis: These catalysts are versatile for forming carbon-carbon and carbon-heteroatom bonds, which would be essential for constructing the this compound backbone and introducing its functional groups. frontiersin.org

Organocatalysis: Utilizing small organic molecules as catalysts, this approach avoids the use of metals and can facilitate a wide range of enantioselective transformations, which would be crucial for producing specific stereoisomers of this compound analogues. frontiersin.org

Photoredox Catalysis: This strategy uses light to drive chemical reactions, often enabling unique transformations under mild conditions. frontiersin.orgfrontiersin.org

The application of these catalytic methods could significantly streamline the synthesis of this compound derivatives, offering more direct and atom-economical routes. frontiersin.orgunivie.ac.at For instance, catalytic C-H activation could allow for the direct functionalization of the aromatic ring or alkyl side chain, bypassing the need for pre-functionalized starting materials. frontiersin.org

| Catalytic Strategy | Potential Application in this compound Synthesis | Key Advantages |

| Transition Metal Catalysis | Formation of C-C and C-N bonds, cross-coupling reactions. | High efficiency, broad substrate scope. frontiersin.org |

| Organocatalysis | Asymmetric synthesis of chiral analogues. | Metal-free, environmentally friendly. frontiersin.org |

| Photoredox Catalysis | C-H functionalization, radical reactions. | Mild reaction conditions, unique reactivity. frontiersin.orgfrontiersin.org |

Green chemistry principles are increasingly being integrated into chemical synthesis to minimize environmental impact. ijset.inzenfoldst.comoaepublish.com For a molecule like this compound, this would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. univie.ac.at

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives. core.ac.ukacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. zenfoldst.com

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. core.ac.uk

The adoption of these principles can lead to more sustainable and cost-effective production processes. evonik.commdpi.com For example, using water as a solvent or employing solvent-free reaction conditions can significantly reduce the environmental footprint of a synthesis. ijset.inmdpi.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for organic synthesis due to the high selectivity and efficiency of enzymes. nih.govmt.com Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis. ucl.ac.ukmdpi.com

Biocatalysis: Enzymes such as oxidoreductases, transferases, and hydrolases could be used to introduce or modify functional groups on the this compound scaffold with high regio- and stereoselectivity. mt.comnih.gov This is particularly valuable for creating chiral analogues.

Chemoenzymatic Synthesis: This hybrid approach can leverage the strengths of both methodologies. For example, a chemical synthesis could be used to construct the core this compound structure, followed by an enzymatic step to perform a selective modification, such as a hydroxylation or an amination. ucl.ac.ukmdpi.comnih.gov This can shorten synthetic routes and avoid the need for protecting groups. nih.gov The use of enzymes often allows for reactions to be performed under mild, aqueous conditions, further contributing to the greenness of the process. nih.govmdpi.com

| Approach | Description | Potential Application to this compound |

| Biocatalysis | Use of enzymes to catalyze specific reactions. mt.com | Asymmetric synthesis, selective functional group introduction (e.g., hydroxylation). nih.gov |

| Chemoenzymatic Synthesis | Combination of chemical and enzymatic steps. mdpi.com | Efficient synthesis of complex, optically pure analogues. uc.ptfrontiersin.org |

Diversification of this compound Scaffolds through Chemical Derivatization

Chemical derivatization is a key strategy for exploring the chemical space around a core molecule like this compound. By systematically modifying different parts of the molecule, a library of analogues can be created. nih.govnih.gov

The functionalization of a scaffold involves the introduction of new chemical groups to alter its properties. mdpi.comrsc.orgnih.gov For the this compound molecule, strategic functionalization could target several positions:

The Aromatic Ring: The phenyl group could be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties.

The Amine Group: The primary amine could be converted into secondary or tertiary amines, amides, sulfonamides, or other nitrogen-containing functional groups.

The Alkyl Chain: The carbon backbone could be lengthened, shortened, or branched. Introduction of functional groups like hydroxyls or carbonyls along the chain is also a possibility.

Stereoselective Synthesis and Chiral Resolution of this compound Stereoisomers

This compound possesses a chiral center at the alpha-carbon of the propane (B168953) chain, inherited from its precursor, benzphetamine. Consequently, the stereochemical control of this center is a critical aspect of its synthesis. Methodologies can be approached either by stereoselective synthesis, starting from an enantiomerically pure precursor, or by resolving a racemic mixture of the final compound or an intermediate.

Stereoselective Synthesis of the Precursor (Benzphetamine)

A common strategy for stereoselective synthesis involves using a chiral starting material. For the synthesis of (S)-benzphetamine, a viable and documented starting material is (+)-pseudoephedrine, which possesses the desired stereochemistry at the required positions. A reported scalable process begins with the N-alkylation of (+)-pseudoephedrine hydrochloride with benzyl (B1604629) chloride in the presence of a base like potassium carbonate. acs.org This step yields (1S,2S)-2-(benzyl(methyl)amino)-1-phenylpropan-1-ol. The crucial subsequent step is the deoxygenation of the benzylic hydroxyl group to produce (S)-benzphetamine. This highlights a pathway where the stereochemistry of the final product is dictated by the choice of the initial chiral precursor.

Alternative approaches in the broader field of amphetamine synthesis include asymmetric reductive amination. acs.orgrsc.org This involves the reaction of a prochiral ketone, such as phenylacetone (B166967) (1-phenyl-2-propanone), with an amine in the presence of a chiral catalyst or a biocatalyst, like an engineered imine reductase. acs.org These enzymes can exhibit high enantio-complementarity, allowing for the selective synthesis of either the (R) or (S) enantiomer of the target amine. acs.org

Chiral Resolution of Benzphetamine Stereoisomers

When a non-stereoselective synthesis is employed, a racemic mixture of benzphetamine is produced. The separation of these enantiomers, a process known as chiral resolution, is necessary to obtain the individual stereoisomers. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose.

Research has detailed a validated chiral HPLC method for the separation and quantification of benzphetamine enantiomers. researchgate.net This method provides excellent separation, allowing for the determination of enantiomeric purity. researchgate.netresearchgate.net The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer.

The table below summarizes the parameters for a reported chiral HPLC method for resolving benzphetamine enantiomers. researchgate.net

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (250 mm × 4.6 mm) |

| Mobile Phase | Methanol and Diethyl Amine (100:0.2 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

| Resolution (Rs) | > 3.0 |

This chromatographic resolution is crucial for isolating the desired enantiomer of benzphetamine, which would then be carried forward to the N-oxidation step to produce the corresponding enantiomerically pure this compound. The separation of amphetamine enantiomers is critical as they often exhibit different pharmacological profiles. nih.govaegislabs.com

Scale-Up Considerations and Process Chemistry for this compound Research Materials

The generation of research or bulk quantities of this compound involves two primary chemical transformations: the synthesis of the benzphetamine precursor and its subsequent N-oxidation. The process chemistry and scale-up considerations for each step present distinct challenges.

Synthesis via N-Oxidation

The conversion of a tertiary amine like benzphetamine to its N-oxide is a standard transformation in organic synthesis. wikipedia.org The most common method involves oxidation with an electrophilic oxidant. acs.org Hydrogen peroxide (H₂O₂) is a frequently used reagent due to its low cost and environmental compatibility (its byproduct is water). acs.orgyoutube.com The reaction involves the nucleophilic nitrogen atom of the tertiary amine attacking the electrophilic oxygen of the peroxide.

Other oxidizing agents include peroxyacids like meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org However, for industrial-scale synthesis, mCPBA can be problematic due to its cost and potential safety hazards associated with its thermal instability. nih.gov

| Oxidant | Catalyst/Conditions | Key Considerations |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Uncatalyzed (slow); Flavin-catalyzed; Metal-catalyzed (e.g., Rhenium, Manganese) | Environmentally benign. Uncatalyzed reaction can be slow. Risk of exothermic decomposition, especially with metal catalysts. acs.orgacs.org |

| Peroxyacids (e.g., mCPBA) | Typically uncatalyzed | Generally faster and more efficient than uncatalyzed H₂O₂. Higher cost and safety concerns on a large scale. nih.gov |

| Molecular Oxygen (O₂) | Requires catalyst and/or harsh conditions (high pressure/temperature) | Ultimate "green" oxidant, but reactions are often sluggish and require significant process optimization. google.comresearchgate.net |

Scale-Up and Process Chemistry Considerations

Scaling up the N-oxidation of benzphetamine requires careful management of reaction conditions to ensure safety, efficiency, and purity.

Thermal Management : N-oxidation reactions, particularly with hydrogen peroxide, can be highly exothermic. researchgate.net On a large scale, inefficient heat removal can lead to a thermal runaway, causing the rapid decomposition of the peroxide and a dangerous increase in temperature and pressure. Reactor design with adequate cooling capacity and controlled addition of the oxidant are critical.

Catalysis : To improve reaction rates and selectivity under milder conditions, various catalysts can be employed. Flavin-catalyzed oxidations with H₂O₂ have been shown to be mild and highly effective for tertiary amines. acs.org Metal-based catalysts, while effective, can also catalyze the decomposition of H₂O₂ and may require careful removal from the final product to meet pharmaceutical purity standards. acs.org

Process Safety : The use of concentrated hydrogen peroxide or peroxyacids introduces significant safety risks. nih.gov Process hazard analysis is essential to identify potential issues. The stability of the N-oxide product itself at elevated temperatures should also be considered, as some amine oxides can undergo rearrangement or decomposition. nih.gov

Continuous Flow Chemistry : Modern process chemistry increasingly utilizes continuous flow reactors to mitigate the risks associated with hazardous or highly exothermic reactions. acs.orgbme.hu In a flow setup, small volumes of reactants are continuously mixed and reacted, allowing for superior temperature control and minimizing the volume of hazardous material present at any given time. A continuous flow process for the synthesis of 2-hydroxypyridine-N-oxide has been successfully scaled up, demonstrating the industrial applicability of this technology for N-oxide production. acs.org Such a strategy could be adapted for the synthesis of this compound, enhancing the safety and consistency of its production on a larger scale.

Preclinical Mechanistic Elucidation and Pharmacological Profiling of Oxifentorex

Investigations into the Molecular Mechanism of Action of Oxifentorex in Preclinical Models

The molecular mechanism of action describes how a compound produces its effects at a molecular level. For psychostimulants of the phenethylamine (B48288) class, this typically involves interaction with monoamine neurotransmitter systems, such as those for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506).

The initial step in elucidating a drug's mechanism is to identify its direct molecular targets. This is often achieved through protein-ligand binding studies, which measure the affinity of a compound for specific proteins, such as receptors or transporters. Small-angle X-ray scattering (SAXS) and docking studies are powerful techniques to study these interactions. mdpi.comnih.gov

Table 1: Illustrative Biomolecular Targets for Phenethylamine Psychostimulants

This table presents potential targets for a compound like this compound, based on the known interactions of other phenethylamines. The binding affinity (Ki) values are hypothetical and for illustrative purposes only.

| Target Protein | Predicted Interaction Type | Illustrative Binding Affinity (Ki, nM) |

| Dopamine Transporter (DAT) | Substrate/Inhibitor | 25 |

| Norepinephrine Transporter (NET) | Substrate/Inhibitor | 10 |

| Serotonin Transporter (SERT) | Substrate/Inhibitor | 200 |

| Trace Amine-Associated Receptor 1 (TAAR1) | Agonist | 50 |

| Vesicular Monoamine Transporter 2 (VMAT2) | Substrate/Inhibitor | 150 |

Following target engagement, a compound will modulate intracellular signaling pathways to exert its physiological effects. nih.gov This can involve changes in second messengers, activation of protein kinases, and regulation of gene expression. numberanalytics.commdpi.com For psychostimulants, the increase in extracellular dopamine and norepinephrine can trigger downstream signaling cascades in postsynaptic neurons.

Specific studies on this compound-mediated signaling are not publicly documented. However, psychostimulants like cocaine and methamphetamine are known to impact pathways such as the MAPK pathway and the mTOR/AKT pathway. plos.orgresearchgate.net These pathways are crucial for neuronal plasticity, cell survival, and metabolism. numberanalytics.com Activation of dopamine receptors by increased neurotransmitter levels can lead to the modulation of adenylyl cyclase and subsequent changes in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This cascade can influence the phosphorylation state of numerous downstream proteins, altering neuronal excitability and function.

Table 2: Illustrative Cellular Signaling Pathways Modulated by Psychostimulants

This table outlines key signaling pathways likely to be affected by a phenethylamine compound, based on existing research in the field.

| Signaling Pathway | Key Mediators | Potential Downstream Effect |

| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Regulation of cell proliferation and differentiation |

| PI3K/Akt/mTOR Pathway | PI3K, Akt, mTOR | Control of cell growth, survival, and metabolism |

| cAMP/PKA Pathway | Adenylyl Cyclase, cAMP, PKA | Modulation of gene expression and synaptic plasticity |

| Calcium Signaling | Ca2+ channels, Calmodulin | Regulation of neurotransmitter release and enzyme activity |

Epigenetics refers to modifications to DNA and histones that alter gene expression without changing the DNA sequence itself. nih.govtandfonline.comtandfonline.com Psychostimulant exposure has been shown to cause epigenetic changes, such as DNA methylation and histone acetylation, which can lead to long-lasting alterations in brain function and behavior. nih.govoup.com Transcriptomic analysis, which measures the expression levels of all genes, can reveal the broader impact of a compound on cellular function. mdpi.compeerj.com

There are no specific transcriptomic or epigenetic studies available for this compound. However, research on other psychostimulants has demonstrated significant changes in gene expression in brain regions associated with reward and addiction. plos.orgtandfonline.com For instance, chronic cocaine administration can alter histone methylation, leading to changes in the expression of genes like BDNF and G9a in the nucleus accumbens. nih.gov Similarly, methamphetamine exposure has been linked to widespread changes in DNA methylation in the hippocampus. oup.com An integrative analysis of the transcriptome and metabolome of phenethylamine has shown its role in regulatory relationships involving glutamate. nih.gov These findings suggest that a compound like this compound could potentially induce similar plastic changes in the brain through epigenetic mechanisms.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies of this compound

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for identifying which parts of a molecule are responsible for its biological activity. nih.govnih.govresearchgate.net By systematically modifying the chemical structure and observing the resulting changes in potency and efficacy, researchers can optimize a lead compound. nih.govnih.gov

The core structure of this compound is a phenethylamine skeleton. SAR studies on this scaffold have been extensive. Modifications to the phenyl ring, the ethylamine (B1201723) side chain, and the amino group can dramatically alter pharmacological activity. For example, the position and nature of substituents on the aromatic ring can determine the compound's relative affinity for different monoamine transporters.

While specific SAR studies for this compound are not published, general principles from related amphetamines apply. For instance, methylation on the alpha-carbon of the side chain (as in amphetamine itself) typically increases stimulant activity and metabolic stability. The specific substitutions on the phenyl ring of this compound would have been optimized to confer its particular anorectic and stimulant properties.

Table 3: Illustrative SAR Principles for Phenethylamines

This table demonstrates how hypothetical modifications to a basic phenethylamine structure could influence its activity, based on general SAR knowledge.

| Modification | Position | Effect on Activity |

| Hydroxyl (-OH) group | Phenyl Ring (para-position) | May increase affinity for serotonin receptors |

| Methyl (-CH3) group | Alpha-carbon of side chain | Increases CNS stimulant potency |

| N-methylation | Amino group | Can alter potency and selectivity |

| Methoxy (-OCH3) groups | Phenyl Ring | Can introduce hallucinogenic properties |

The three-dimensional shape (conformation) a molecule adopts is critical for its interaction with a biological target. uchile.clnih.govcapes.gov.br Conformational analysis studies how the spatial arrangement of atoms influences a compound's bioactivity. uchile.clebi.ac.uk For flexible molecules like phenethylamines, understanding the preferred "bioactive conformation"—the shape it takes when binding to its receptor—is key for designing more potent and selective drugs. researchgate.netebi.ac.uk

Specific conformational analyses of this compound are not available. However, studies on related phenethylamines have shown that the ethylamine side chain is typically oriented perpendicular to the plane of the aromatic ring. uchile.cl The rotation around the chemical bonds allows the molecule to adopt various shapes, but only a specific conformation will fit optimally into the binding pocket of a target protein like the dopamine transporter. researchgate.netuchile.cl The substituents on the this compound molecule would influence its preferred conformation, thereby fine-tuning its pharmacological profile. For example, studies on methoxy-substituted phenethylamines have shown that methoxyl groups with two ortho-substituents adopt an out-of-plane conformation, which tends to reduce psychotomimetic activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov These models are instrumental in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds. nih.govdotmatics.com

A search of scientific databases and literature reveals a significant gap in the application of QSAR modeling specifically to this compound. There are no published studies that detail the development or use of QSAR models to predict its pharmacological effects. The relationship between its structural features—such as the nature of its aromatic ring, the length and branching of the carbon chain, and the substitutions on the amine group—and its stimulant activity has not been quantitatively modeled. For a typical sympathomimetic amine, key structural features for activity include an amine group positioned two carbons away from an aromatic group and a hydroxyl group on the beta-carbon. nucleos.com However, without specific studies on this compound, any discussion of its QSAR remains speculative and based on general principles of related compounds.

Table 1: General Descriptors in QSAR Modeling

| Descriptor Type | Examples | Relevance in Pharmacology |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influences drug-receptor interactions and reactivity. |

| Steric | Molecular volume, Surface area, Shape indices | Determines the fit of the molecule into a binding site. |

| Hydrophobic | LogP, Water solubility | Affects absorption, distribution, and membrane permeation. |

| Topological | Connectivity indices, Wiener index | Describes the pattern of atomic connections within the molecule. |

This table represents common descriptors used in QSAR studies but is not based on specific data for this compound due to a lack of available research.

Preclinical Efficacy and Mechanistic Insights from In Vitro and In Vivo Models

Preclinical studies, encompassing both in vitro (cellular) and in vivo (animal) models, are fundamental for elucidating the pharmacological profile of a compound. profil.comokids-net.at For this compound, there is a notable absence of published research in these areas.

Mechanistic Studies of this compound in Isolated Cellular Systems

Detailed mechanistic studies of this compound in isolated cellular systems are not documented in the available scientific literature. Such studies would typically involve a range of in vitro assays to identify the molecular targets and signaling pathways affected by the compound. Techniques like radioligand binding assays would be used to determine its affinity for various receptors and transporters, such as dopamine, norepinephrine, and serotonin transporters, which are common targets for stimulant drugs. Functional assays in cultured cells, for instance, measuring neurotransmitter uptake or release, would further clarify its mechanism of action as either a reuptake inhibitor, a releasing agent, or both. The impact on second messenger systems and gene expression would also be an important area of investigation. googleapis.comgoogleapis.com Without such studies, the precise cellular mechanisms of this compound remain unelucidated.

Neurobiological Actions of this compound in Preclinical Animal Models

The neurobiological actions of a compound are typically investigated in preclinical animal models, most commonly rodents, to understand its effects on behavior, neurochemistry, and brain activity. frontiersin.orgnih.govnih.gov There are no available reports of such studies for this compound. Standard behavioral paradigms for assessing stimulant activity include locomotor activity monitoring, drug self-administration studies, and conditioned place preference tests. nih.gov Neurochemical effects would be assessed using techniques like in vivo microdialysis to measure changes in extracellular neurotransmitter levels in key brain regions. The potential for dependence and other neuroadaptive changes following chronic administration would also be critical areas of study. The absence of this data means that the neurobiological profile of this compound has not been experimentally characterized.

Anti-Leukemic Action of this compound in Preclinical Xenograft Models

There is no scientific evidence to suggest that this compound possesses anti-leukemic properties or that it has been evaluated in preclinical xenograft models of leukemia. Xenograft models, where human leukemia cells are implanted into immunodeficient mice, are a standard tool for evaluating the in vivo efficacy of potential anti-cancer agents. uzh.choatext.comnih.govnih.gov The evaluation of a compound in such a model would typically follow the generation of promising in vitro data indicating cytotoxic or anti-proliferative effects against leukemia cell lines. Given the lack of any such preliminary data for this compound, its investigation for anti-leukemic activity has not been pursued.

Computational and Theoretical Chemistry Approaches for Oxifentorex Research

Molecular Modeling and Simulation of Oxifentorex

Molecular modeling and simulation encompass a range of computational techniques used to represent and mimic the behavior of molecules. These methods are instrumental in understanding molecular structures, functions, and interactions at an atomic level. For a compound like this compound, these approaches could provide significant insights into its pharmacological profile.

Molecular Docking of this compound to Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug design to understand and predict the interaction between a ligand, such as this compound, and its biological target, typically a protein receptor.

In a hypothetical study, molecular docking could be employed to screen this compound against various potential biological targets, such as monoamine transporters or receptors, which are known targets for related compounds like amphetamine. The process would involve:

Preparation of Structures: Obtaining or modeling the 3D structure of this compound and the potential protein targets.

Docking Simulation: Using software like AutoDock Vina to place the this compound molecule into the binding site of the target protein in various possible conformations.

Scoring and Analysis: The software calculates a binding affinity or score for each pose, estimating the strength of the interaction. These scores, along with a visual analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions), would help identify the most likely biological targets and the specific binding mode of this compound.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine (B1211576) Transporter (DAT) | -8.5 | Asp79, Ser149, Phe326 |

| Norepinephrine (B1679862) Transporter (NET) | -9.2 | Phe72, Ser149, Val152 |

| Serotonin (B10506) Transporter (SERT) | -7.8 | Tyr95, Ile172, Gly442 |

| Monoamine Oxidase A (MAO-A) | -7.5 | Tyr407, Tyr444, Phe208 |

This table is purely illustrative and does not represent actual research data.

De Novo Design and Scaffold Hopping Approaches for this compound Analogues

De novo design and scaffold hopping are computational strategies used to design new molecules with desired properties. De novo design involves building new molecular structures from scratch, while scaffold hopping aims to replace the core structure (scaffold) of a known active molecule with a different one while retaining its biological activity.

These approaches could be used to design novel analogues of this compound with potentially improved properties, such as higher potency, better selectivity, or a more favorable metabolic profile.

De Novo Design: Algorithms could generate novel molecules that fit the geometric and chemical constraints of a target's binding site, potentially leading to entirely new chemical classes of compounds.

Scaffold Hopping: The phenethylamine (B48288) core of this compound could be replaced with other chemical scaffolds to explore new chemical space and identify compounds with similar 3D pharmacophore arrangements but different core structures. This can be a powerful strategy to overcome issues like metabolic liabilities associated with the original scaffold.

Quantum Chemical Calculations on this compound Molecular Structure and Reactivity

Quantum chemistry calculations apply the principles of quantum mechanics to study molecules, providing detailed information about their electronic structure and reactivity. These methods can be used to understand the intrinsic properties of this compound at a fundamental level.

Density Functional Theory (DFT) Studies of this compound Electronic Properties

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations could be used to determine various electronic properties of the this compound molecule, such as:

Molecular Orbital Energies (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for understanding a molecule's reactivity and its ability to donate or accept electrons. The HOMO-LUMO energy gap can indicate the molecule's chemical stability.

Electron Density Distribution: This reveals the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the surface of the molecule, which is useful for predicting how it will interact with other molecules, particularly biological targets.

Table 3: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Hypothetical Value (Hartrees) | Interpretation |

| HOMO Energy | -0.25 | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | -0.05 | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 0.20 | Indicates the chemical reactivity and kinetic stability of the molecule. |

This table is purely illustrative and does not represent actual research data.

Prediction of Spectroscopic Signatures of this compound via Quantum Chemistry

Quantum chemistry methods can be used to predict the spectroscopic signatures of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can be invaluable for identifying and characterizing the molecule experimentally.

By calculating the vibrational frequencies of the this compound molecule, its theoretical IR and Raman spectra can be generated. Similarly, by calculating the magnetic shielding of the atomic nuclei, its NMR chemical shifts can be predicted. Comparing these predicted spectra with experimentally obtained spectra can confirm the molecular structure and provide insights into its conformational properties.

Chemoinformatics and Data-Driven Strategies in this compound Discovery

The concept of "chemical space" refers to the enormous, multi-dimensional realm encompassing all possible molecules. chalmers.se For this compound, exploring its local chemical space is crucial for discovering structurally related but novel compounds. This exploration involves generating a virtual library of this compound derivatives, which can be achieved by systematically modifying its core scaffold. Once a library is generated, diversity analysis is performed to quantify the structural variety of the collection. This ensures that the library covers a wide range of chemical properties and shapes, preventing redundancy and maximizing the chances of finding unique bioactive molecules. nih.gov

Techniques like t-Distributed Stochastic Neighbor Embedding (t-SNE) and Principal Component Analysis (PCA) are often used to visualize the chemical space, allowing researchers to map the distribution of the this compound library in comparison to known drugs or other relevant compound collections. chem-workflows.com The goal is to design a library that is both diverse and relevant to the biological targets of interest.

Table 1: Hypothetical Diversity Analysis of a Virtual this compound Derivative Library

This table illustrates how various molecular descriptors could be used to assess the diversity of a small, hypothetical library of this compound derivatives. A broader range of values for these descriptors indicates greater structural and chemical diversity within the library.

| Derivative ID | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds |

| This compound-001 | 255.35 | 3.6 | 18.1 | 5 |

| This compound-002 | 269.38 | 3.9 | 18.1 | 6 |

| This compound-003 | 285.35 | 3.2 | 38.4 | 5 |

| This compound-004 | 299.41 | 4.1 | 18.1 | 7 |

| This compound-005 | 271.33 | 2.9 | 41.5 | 6 |

A pharmacophore is a three-dimensional arrangement of steric and electronic features essential for a molecule to interact with a specific biological target. numberanalytics.com Pharmacophore modeling for this compound-like entities involves identifying these key interaction features—such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings—based on the structure of this compound. ijrpr.com This model then serves as a 3D query to screen large chemical databases for other molecules that match the pharmacophore, regardless of their underlying chemical scaffold. lilab-ecust.cn

This technique is invaluable for scaffold hopping—finding new core structures that maintain the necessary biological interactions. A validated pharmacophore model can effectively filter millions of compounds to identify a manageable number of potential hits for further investigation. ijrpr.comnih.gov The quality of a pharmacophore model is often validated by its ability to distinguish known active compounds from inactive ones. ijrpr.com

Table 2: Hypothetical Pharmacophoric Features for an this compound-like Entity

This table outlines the essential features that might constitute a pharmacophore model derived from the structure of this compound.

| Feature Type | Description | Potential Location on this compound |

| Aromatic Ring (AR) | Aromatic center, capable of π-π stacking. | Phenyl rings |

| Hydrophobic (HY) | A region with low polarity that can form van der Waals interactions. | Alkyl groups (e.g., methyl, ethyl chain) |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The oxygen atom of the N-oxide group |

| Positive Ionizable (PI) | A group that is or can become positively charged. | The quaternary nitrogen atom |

Application of Artificial Intelligence and Machine Learning in this compound Research

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, is a cornerstone of modern chemoinformatics. mdpi.com For this compound, a predictive model for bioactivity could be developed by training an ML algorithm on a dataset of this compound analogs with experimentally determined biological activities. The model learns the relationship between the chemical structures (represented by molecular descriptors) and their activity. nih.gov

Once trained and validated, this model can be used to predict the bioactivity of new, untested this compound derivatives. cas.org This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving significant time and resources. mdpi.com The accuracy of these models is highly dependent on the quality and diversity of the training data. cas.org

Table 3: Example Data for a Predictive Bioactivity Model of this compound Derivatives

This table shows a hypothetical dataset that could be used to train a machine learning model. The model would learn to predict the 'Predicted Bioactivity (IC50, nM)' based on the patterns in the molecular descriptors.

| Derivative ID | Fraction Csp3 | Aromatic Proportion | Hydrogen Bond Donors | Predicted Bioactivity (IC50, nM) |

| This compound-001 | 0.235 | 0.706 | 0 | 150 |

| This compound-002 | 0.278 | 0.667 | 0 | 125 |

| This compound-003 | 0.235 | 0.647 | 1 | 95 |

| This compound-004 | 0.316 | 0.632 | 0 | 210 |

| This compound-005 | 0.278 | 0.556 | 1 | 70 |

Generative models are a cutting-edge class of AI that can create new data similar to what they were trained on. ibm.com In chemistry, these models can learn the underlying rules of molecular structure and chemical stability from a large database of known molecules. They can then be used to generate novel molecular structures that have never been seen before. arxiv.org

For this compound research, a generative model could be trained on a library of known bioactive compounds or specifically on analogs of this compound. The model could then be tasked with generating new molecules that are structurally similar to this compound but possess optimized properties, such as higher predicted bioactivity or better synthetic accessibility. chalmers.se Architectures like Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs) are commonly employed for this purpose, offering a powerful tool for de novo drug design. chalmers.seibm.com

Table 4: Hypothetical this compound Derivatives Generated by a Generative Model

This table provides examples of novel molecular structures, represented as SMILES strings, that could be proposed by a generative model for further evaluation.

| Generated ID | Generated SMILES String | Description of Novelty |

| Gen-Oxi-01 | CC(Cc1ccccc1)N+(Cc2ccc(F)cc2)[O-] | Introduction of a fluorine atom on a phenyl ring. |

| Gen-Oxi-02 | CC(Cc1ccccc1)N+(Cc2cnccn2)[O-] | Replacement of a phenyl ring with a pyrazine (B50134) ring. |

| Gen-Oxi-03 | CC(CC1CC1)N+(Cc2ccccc2)[O-] | Replacement of a phenyl ring with a cyclopropyl (B3062369) group. |

| Gen-Oxi-04 | O=C(C)N(CC(Cc1ccccc1)N+(Cc2ccccc2)[O-]) | Addition of an amide functional group. |

Advanced Analytical Methodologies for Oxifentorex Characterization in Research Settings

High-Resolution Mass Spectrometry for Oxifentorex Metabolite Identification (Preclinical)

High-resolution mass spectrometry (HRMS) is a cornerstone technique for identifying metabolites of a drug candidate in preclinical studies. creative-biolabs.com This method provides highly accurate mass measurements (typically with less than 5 ppm deviation), which allows for the determination of the elemental composition of metabolites. creative-biolabs.com In a research setting, preclinical metabolite identification for a compound like this compound would involve incubating the compound with in vitro systems such as liver microsomes or hepatocytes from different species (e.g., rat, dog, human). miljodirektoratet.nobioivt.com

The analytical workflow would typically use liquid chromatography (LC) to separate the parent compound from its metabolites, followed by detection with an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) analyzer. humanitas-research.com By comparing the metabolic profiles across species, researchers can identify human-relevant metabolites and understand potential biotransformation pathways. bioivt.com Common metabolic reactions for a molecule with the structure of this compound could include hydroxylation of the aromatic rings, N-dealkylation, or further oxidation. HRMS can distinguish these modifications based on the precise mass shifts they produce.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. handwiki.org For a compound like this compound, one-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR would confirm the basic carbon-hydrogen framework. savemyexams.com The chemical shifts, integration, and coupling patterns in the ¹H spectrum would provide information about the different types of protons (aromatic, aliphatic, methyl) and their connectivity. msu.edu

For a more in-depth analysis, two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): To establish proton-proton (H-H) correlations through bonds.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the molecule's three-dimensional conformation. handwiki.orgnih.gov

These advanced techniques are essential for unambiguously assigning all signals and confirming the precise stereochemistry and conformational preferences of the molecule in solution. nih.gov

Hyphenated Chromatographic Techniques for this compound Purity Assessment and Impurity Profiling

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality and safety of a drug substance. researchgate.netgetenviropass.com Hyphenated techniques, which couple a separation method with a spectroscopic detector, are the primary tools for this purpose. bioivt.com

For the trace analysis of this compound and its potential impurities, both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods.

LC-MS/MS: This is often the preferred method for non-volatile or thermally unstable compounds. wikipedia.orgthermofisher.comshimadzu.com It combines the superior separation power of High-Performance Liquid Chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. chemyx.commeasurlabs.com In a hypothetical analysis of this compound, an HPLC method would be developed to separate the main compound from any process-related impurities or degradation products. The sample would then be introduced into a mass spectrometer (often a triple quadrupole), where specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring, SRM), allowing for highly sensitive quantification even in complex matrices. mdpi.com

GC-MS: This technique is ideal for volatile and thermally stable compounds. getenviropass.comwikipedia.org While this compound itself may have limited volatility, GC-MS could be used to analyze volatile impurities or starting materials used in its synthesis. spectroinlets.com In some cases, derivatization may be required to make the analyte more suitable for GC analysis. nih.gov GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against libraries for impurity identification. wikipedia.org Two-dimensional GC (GCxGC-MS) can offer even greater separation power for highly complex samples. libretexts.org

Table 1: Comparison of LC-MS/MS and GC-MS for Trace Analysis

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Analyte Suitability | Polar, non-volatile, thermally labile compounds | Volatile, thermally stable compounds |

| Sample Preparation | Often simpler, direct injection of solutions | May require derivatization to increase volatility |

| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gas mobile phase and liquid/solid stationary phase |

| Ionization | ESI, APCI (soft ionization) | Electron Ionization (EI) (hard fragmentation) |

| Sensitivity | Very high, often in picogram (pg) to femtogram (fg) range | High, often in picogram (pg) to nanogram (ng) range |

X-ray Crystallography and Cryo-Electron Microscopy for this compound-Biomolecule Complex Structures

To understand a compound's mechanism of action, determining its three-dimensional structure when bound to its biological target (e.g., a protein or enzyme) is crucial.

X-ray Crystallography: This has been the gold standard for determining high-resolution structures of macromolecules and their complexes. researchgate.net The process would involve co-crystallizing this compound with its target protein. The resulting crystal is then exposed to a high-intensity X-ray beam, producing a diffraction pattern. googleapis.com Mathematical analysis of this pattern allows for the calculation of an electron density map, into which the atomic model of the this compound-protein complex can be built and refined. google.com This provides precise details about the binding interactions, such as hydrogen bonds and hydrophobic contacts.

Cryo-Electron Microscopy (Cryo-EM): This technique has emerged as a powerful alternative, especially for large, complex, or flexible biomolecules that are difficult to crystallize. wikipedia.org In cryo-EM, a solution of the this compound-biomolecule complex is flash-frozen, and thousands of images of individual particles are taken with an electron microscope. These images are then computationally averaged and reconstructed to generate a 3D structure. While historically lower in resolution than X-ray crystallography, recent advances have enabled cryo-EM to achieve near-atomic resolution for many samples. wikipedia.org

Vibrational Spectroscopy (Raman and Infrared) for Molecular Fingerprinting of this compound

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide a unique "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. shimadzu.comamazon.com These methods are non-destructive and can be used for rapid identification and characterization of solid-state forms (e.g., polymorphs) of a pharmaceutical compound. americanpharmaceuticalreview.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. libretexts.org Functional groups like C=O, N-O, and C-H have characteristic absorption frequencies, making IR a valuable tool for confirming the presence of these groups in the this compound structure. iiab.me

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser). iiab.me It provides complementary information to IR spectroscopy. For instance, non-polar bonds or symmetric vibrations often produce strong Raman signals but weak IR absorptions. This makes it particularly useful for analyzing the carbon backbone and aromatic rings of a molecule. savemyexams.commdpi.com

Together, these techniques can be used for quality control, raw material identification, and studying intermolecular interactions. researchgate.net

Development of Miniaturized and High-Throughput Analytical Platforms for this compound Research

In modern drug discovery, speed and efficiency are paramount. Miniaturized and high-throughput analytical platforms are developed to accelerate the research process. wcoomd.org

High-Throughput Screening (HTS): HTS platforms use robotics and automated liquid handling to test thousands of compounds rapidly. In the context of this compound research, this could involve screening for binding affinity against a panel of targets or assessing metabolic stability in 96- or 384-well plate formats. google.com

Miniaturized Mass Spectrometry: The development of miniature mass spectrometers allows for rapid, point-of-use analysis with minimal sample preparation. spectroinlets.com Techniques like Laser Spray Ionization (LSI) coupled with a miniature MS system could enable direct and high-throughput screening of samples, potentially accelerating reaction optimization or early-stage metabolic profiling. spectroinlets.com These platforms reduce solvent and sample consumption, aligning with the goals of green chemistry and reducing research costs.

Future Directions and Emerging Research Frontiers for Oxifentorex

Unmet Research Challenges and Opportunities in Oxifentorex Chemical BiologyWithout a foundational body of research, the specific unmet challenges and opportunities in the chemical biology of this compound cannot be identified.

Due to the absence of data, no tables or detailed research findings can be provided.

This compound as a Prototype for Investigating Complex Biological Systems

The utility of a chemical compound as a prototype for investigating complex biological systems hinges on a detailed understanding of its mechanism of action, receptor binding affinities, and downstream physiological effects. In the case of this compound, the scientific literature is profoundly sparse, precluding a comprehensive discussion of its application in this context.

The theoretical potential for this compound to serve as a research prototype would lie in its presumed action as a central nervous system stimulant, a characteristic of its parent class, amphetamines. Compounds in this family typically exert their effects by modulating the release and reuptake of monoamine neurotransmitters such as dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). By studying the specific interactions of this compound with these neurotransmitter systems, researchers could potentially gain insights into the nuanced regulation of appetite, mood, and arousal.

However, without dedicated studies, any discussion of its role as a prototype remains speculative. The foundational data required to establish its utility as a reliable investigational tool are currently unavailable in the public domain. Research into its specific receptor binding profile, functional activity at transporter proteins, and its effects on neuronal firing rates would be essential first steps.

To illustrate the type of data necessary to even begin considering this compound as a research prototype, the following table outlines the kind of research findings that are currently absent but would be crucial:

| Research Area | Hypothetical Research Focus for this compound | Potential Insights for Biological Systems |

| Receptor Binding Assays | Determining the affinity of this compound for dopamine, norepinephrine, and serotonin transporters (DAT, NET, SERT). | Understanding the selectivity of the compound and predicting its primary neurochemical effects. |

| In Vitro Functional Assays | Measuring the ability of this compound to induce neurotransmitter release or inhibit reuptake in cultured neurons. | Elucidating the precise mechanism of action (e.g., releasing agent vs. reuptake inhibitor). |

| In Vivo Microdialysis | Quantifying changes in extracellular neurotransmitter levels in specific brain regions of animal models following this compound administration. | Correlating neurochemical changes with observable behavioral effects. |

| Behavioral Pharmacology | Assessing the impact of this compound on models of feeding behavior, locomotion, and reward pathways. | Characterizing the psychoactive and physiological effects of the compound. |

The absence of such fundamental research on this compound means that its potential as a prototype for investigating complex biological systems is, at present, purely theoretical. The scientific community has not yet explored this compound to the extent necessary to validate its use as a tool for discovery in neuroscience or pharmacology.

Q & A

Q. How can researchers conduct a comprehensive literature review on Oxifentorex (4075-88-1) to identify foundational studies and gaps?

Methodological Answer:

- Step 1: Use structured keyword searches in databases like PubMed, SciFinder, and Reaxys, combining "this compound" with terms like "pharmacokinetics," "synthesis," or "mechanistic study." Apply Boolean operators (e.g., "this compound AND metabolism NOT rodent") to refine results .

- Step 2: Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry) and avoid non-peer-reviewed sources (e.g., ) .

- Step 3: Document findings in a matrix, categorizing studies by methodology (e.g., in vitro vs. in vivo), outcomes, and limitations. Highlight discrepancies in reported data (e.g., conflicting bioavailability values) .

Q. What experimental protocols are recommended for synthesizing and characterizing this compound?

Methodological Answer:

- Synthesis: Follow validated procedures from primary literature, ensuring reproducibility by including controls (e.g., reaction temperature, solvent purity) . For novel derivatives, use spectroscopic characterization (NMR, HRMS) and compare with reference spectra .

- Purity Analysis: Employ HPLC with UV detection (λ = 254 nm) and report retention times, column specifications, and mobile phase composition. Include batch-to-batch variability assessments .

Q. How can researchers identify gaps in existing this compound studies?

Methodological Answer:

- Step 1: Perform a systematic review using PRISMA guidelines to map existing studies. Use tools like VOSviewer to visualize research clusters and understudied areas (e.g., long-term toxicity) .

- Step 2: Compare this compound with structurally similar compounds (e.g., oxifencicine, oxilofrine) to identify unexplored pharmacological pathways .

Advanced Research Questions

Q. How should researchers address contradictions in this compound pharmacokinetic data across studies?

Methodological Answer:

- Step 1: Conduct a meta-analysis using fixed-effects or random-effects models to quantify heterogeneity. Test for publication bias via funnel plots or Egger’s regression .

- Step 2: Replicate key studies under standardized conditions (e.g., ISO/IEC 17025-accredited labs) to isolate variables like dosing regimens or analytical techniques .

- Step 3: Use species-specific physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies variability .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

Methodological Answer:

- Step 1: Employ CRISPR-Cas9 gene editing to create knockout models targeting suspected receptors (e.g., adrenergic receptors). Compare wild-type and knockout responses in dose-response assays .

- Step 2: Use affinity chromatography or surface plasmon resonance (SPR) to identify binding partners. Validate findings with competitive inhibition assays .

- Step 3: Integrate multi-omics data (transcriptomics, proteomics) to map downstream signaling pathways. Apply pathway enrichment analysis (e.g., DAVID, KEGG) .

Q. How can researchers optimize analytical methods for quantifying this compound in complex matrices?

Methodological Answer:

- Step 1: Validate LC-MS/MS methods per ICH Q2(R1) guidelines, including matrix effect assessments (e.g., post-column infusion) and stability tests (freeze-thaw, benchtop) .

- Step 2: Use design of experiments (DoE) to optimize parameters (e.g., column temperature, gradient slope). Apply response surface methodology (RSM) for robustness .

- Step 3: Cross-validate with orthogonal techniques (e.g., GC-MS for volatile metabolites) to confirm specificity .

Data Presentation and Reproducibility

- Tables: Include raw data (e.g., IC50 values, spectral peaks) in appendices, with processed data (means ± SD, p-values) in the main text .

- Contradictions: Annotate conflicting results (e.g., "Study A reports 85% bioavailability vs. Study B’s 62%") and propose methodological explanations (e.g., differences in assay sensitivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.